molecular formula C10H9BrN2 B012920 1-benzyl-4-bromo-1H-imidazole CAS No. 106848-38-8

1-benzyl-4-bromo-1H-imidazole

Cat. No.: B012920
CAS No.: 106848-38-8
M. Wt: 237.1 g/mol
InChI Key: SEDUHBKZBAORFI-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a benzyl group at the first position and a bromine atom at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Scientific Research Applications

1-Benzyl-4-bromo-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of benzyl imidazole derivatives under controlled conditions to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The benzyl group can engage in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include azido, thiol, or other substituted imidazoles.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring or benzyl group.

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole: Lacks the bromine substitution, which can affect its reactivity and biological activity.

    4-Bromo-1H-imidazole: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.

    1-Benzyl-2-methyl-4-bromo-1H-imidazole: Contains an additional methyl group, which can further modify its chemical and biological properties.

Uniqueness: 1-Benzyl-4-bromo-1H-imidazole is unique due to the specific combination of the benzyl and bromine substituents, which confer distinct chemical reactivity and potential biological activity. This combination allows for targeted modifications and applications in various fields.

Properties

IUPAC Name

1-benzyl-4-bromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUHBKZBAORFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438608
Record name 1-benzyl-4-bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106848-38-8
Record name 1-benzyl-4-bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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